molecular formula C16H17N3OS B11125616 N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11125616
M. Wt: 299.4 g/mol
InChI Key: SIVMDENAZXOXTR-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide typically involves the construction of the indole and thiazole rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The final coupling step involves the reaction of the indole and thiazole intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiazole ring can enhance the binding affinity and specificity of the compound to its targets . This dual interaction can lead to the modulation of multiple signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is unique due to its combined indole and thiazole rings, which provide a distinct set of chemical and biological properties. This combination allows for enhanced binding interactions and a broader range of applications compared to compounds with only one of these rings .

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H17N3OS/c1-9(2)15-14(18-10(3)21-15)16(20)19-12-4-5-13-11(8-12)6-7-17-13/h4-9,17H,1-3H3,(H,19,20)

InChI Key

SIVMDENAZXOXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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